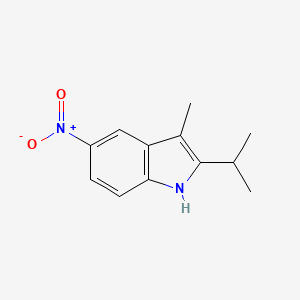
2-Isopropyl-3-methyl-5-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-3-methyl-5-nitro-1H-indole is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O2/c1-7(2)12-8(3)10-6-9(14(15)16)4-5-11(10)13-12/h4-7,13H,1-3H3 . This indicates that the molecule consists of a six-membered benzene ring fused with a five-membered nitrogen-containing pyrrole ring. The molecule is substituted with isopropyl and methyl groups at the 2nd and 3rd positions, respectively, and a nitro group at the 5th position .Wissenschaftliche Forschungsanwendungen
2-Isopropyl-3-methyl-5-nitro-1H-indole has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the growth of certain types of bacteria. It has also been used in the synthesis of other compounds, such as indole-3-carboxylic acid and 3-methyl-2-nitro-1H-indole.
Wirkmechanismus
Target of Action
The compound 2-Isopropyl-3-methyl-5-nitro-1H-indole, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A . .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropyl-3-methyl-5-nitro-1H-indole is a relatively stable compound and is relatively easy to synthesize in the laboratory. However, it is not very soluble in water and can be difficult to work with in certain laboratory experiments. Additionally, it is important to note that the exact mechanism of action of this compound is not well understood, and further research is needed to fully understand the biochemical and physiological effects of the compound.
Zukünftige Richtungen
Future research on 2-Isopropyl-3-methyl-5-nitro-1H-indole should focus on further elucidating its mechanism of action, as well as its potential therapeutic applications. Additionally, further research should focus on the synthesis and optimization of this compound for use in laboratory experiments. Additionally, further research should focus on the potential toxicological effects of this compound, as well as its potential interactions with other compounds. Finally, further research should focus on the potential applications of this compound in the development of new drugs and therapies.
Synthesemethoden
2-Isopropyl-3-methyl-5-nitro-1H-indole can be synthesized via a variety of methods, including the Biginelli reaction, the Sandmeyer reaction, and the Ullmann reaction. The Biginelli reaction involves the reaction of aldehydes, urea, and ethyl acetoacetate in the presence of an acid catalyst. The Sandmeyer reaction involves the reaction of nitrobenzene and an aryl halide in the presence of a copper catalyst. The Ullmann reaction involves the reaction of an aryl halide and an amine in the presence of a copper catalyst. All of these methods have been used to synthesize this compound in laboratory experiments.
Biochemische Analyse
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, suggesting that 2-Isopropyl-3-methyl-5-nitro-1H-indole may also interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan, a process that produces various indole derivatives
Eigenschaften
IUPAC Name |
3-methyl-5-nitro-2-propan-2-yl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)12-8(3)10-6-9(14(15)16)4-5-11(10)13-12/h4-7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBFEAHEHJEAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





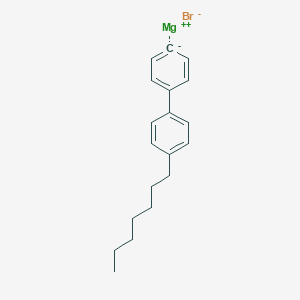



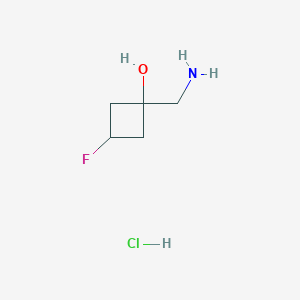
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)
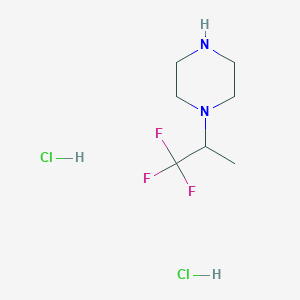
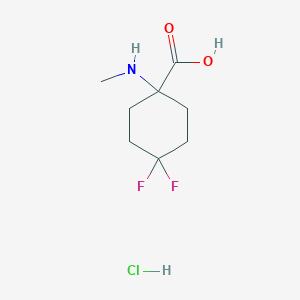
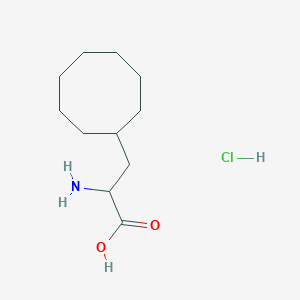
![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)